molecular formula C17H19N5O2 B2980205 3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide CAS No. 899752-19-3

3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide

Cat. No.: B2980205
CAS No.: 899752-19-3
M. Wt: 325.372
InChI Key: PGHNFYQJOGXOFC-UHFFFAOYSA-N
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Description

3,3-Dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide is an intricate and compelling compound. This substance has intrigued scientists and researchers due to its potential applications across various fields. Its structure consists of a butanamide backbone with a 3,3-dimethyl substitution, further functionalized with a 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl moiety, making it a hybrid molecule with potential pharmacological and chemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions: Synthesizing 3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide generally involves multiple steps, starting from readily available precursors. The initial step typically involves the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through cyclization reactions involving hydrazine derivatives and β-diketones under acidic or basic conditions.

The subsequent steps focus on attaching the 1-phenyl and 4-oxo functionalities to the pyrazolo[3,4-d]pyrimidine core, often through electrophilic aromatic substitution or oxidation reactions. The final step involves coupling this moiety with 3,3-dimethylbutanoic acid, likely using standard amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: In an industrial setting, the production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity while minimizing costs and environmental impact. Large-scale production would utilize automated continuous-flow reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound may undergo oxidative reactions at the phenyl ring or the pyrazole ring, leading to various quinone or other oxidized derivatives.

  • Reduction: : Reduction of the oxo group can yield hydroxyl derivatives, altering the compound's polarity and bioactivity.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring, particularly under harsh conditions.

Common Reagents and Conditions

  • Oxidizing agents: KMnO4, CrO3, or hydrogen peroxide.

  • Reducing agents: NaBH4 or LiAlH4.

  • Coupling agents: EDCI, DCC for amide bond formation.

Major Products Formed from These Reactions:

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a versatile intermediate for synthesizing more complex molecules, especially those requiring a pyrazolo[3,4-d]pyrimidine scaffold.

Biology and Medicine: Given its structural complexity, 3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide could be explored for potential biological activities, such as enzyme inhibition or receptor binding. Its core structure is reminiscent of various bioactive molecules, making it a candidate for drug discovery programs.

Industry: The compound can be utilized in the creation of specialized polymers, agrochemicals, or as a ligand in catalysis, further illustrating its versatility.

Mechanism of Action

Mechanism: The detailed mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The 4-oxo group could play a key role in hydrogen bonding interactions, while the aromatic system could participate in π-π stacking with nucleobases or aromatic amino acid residues.

Molecular Targets and Pathways: Potential pathways include inhibition of enzymes by mimicking natural substrates or binding to receptor sites, thereby modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Other Compounds: Compared to other pyrazolo[3,4-d]pyrimidine derivatives, 3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide's distinct substituents may provide unique binding properties and reactivity. Its uniqueness lies in its specific combination of functional groups, which can influence its physical, chemical, and biological properties.

Similar Compounds

  • 1-Phenylpyrazolo[3,4-d]pyrimidin-4-one

  • 3,3-Dimethylbutanamide derivatives

  • Other N-phenylpyrazole-based amides

In sum, this compound is a multifunctional compound with potential across various scientific fields, warranting further exploration and understanding.

Properties

IUPAC Name

3,3-dimethyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-17(2,3)9-14(23)20-21-11-18-15-13(16(21)24)10-19-22(15)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHNFYQJOGXOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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